![molecular formula C10H13N3O3 B2679232 5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid CAS No. 697245-64-0](/img/structure/B2679232.png)
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid is an organic compound that features a pyridine ring substituted with an amino group and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Amidation Reaction: The 2-aminopyridine undergoes an amidation reaction with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under acidic or basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Automated Purification: Employing automated systems for purification to ensure consistency and high throughput.
化学反应分析
Types of Reactions
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohol derivatives.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Alcohol derivatives of the pentanoic acid chain.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the pentanoic acid chain.
5-Oxopentanoic Acid: A simpler analog without the pyridine ring and amino group.
N-(2-Aminopyridin-3-yl)acetamide: A structurally similar compound with an acetamide group instead of the pentanoic acid chain.
Uniqueness
5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid is unique due to its combination of a pyridine ring, an amino group, and a pentanoic acid chain, which confer specific reactivity and biological activity not found in simpler analogs.
属性
IUPAC Name |
5-[(2-aminopyridin-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-10-7(3-2-6-12-10)13-8(14)4-1-5-9(15)16/h2-3,6H,1,4-5H2,(H2,11,12)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABEDMMTOQQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)
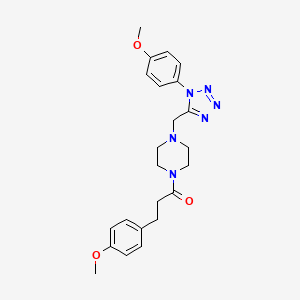
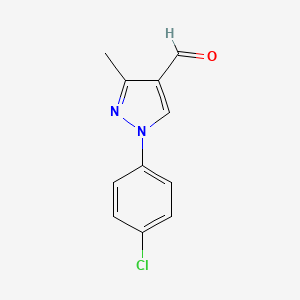
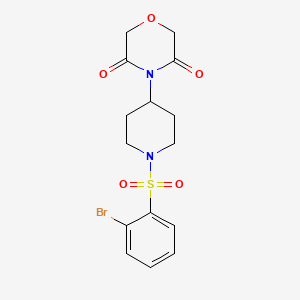
![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)
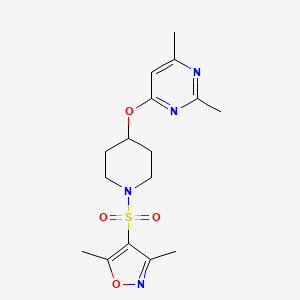
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)
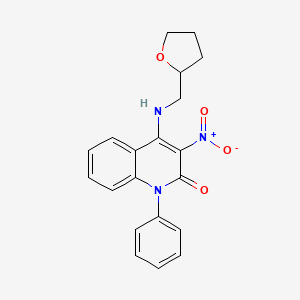
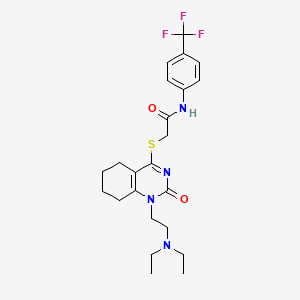
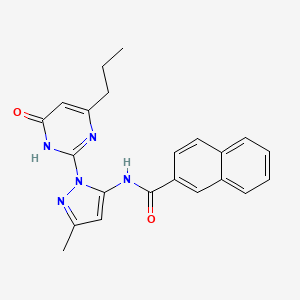
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
